molecular formula C23H19IN2 B136921 4-iodo-2-methyl-1-trityl-1H-imidazole CAS No. 157255-72-6

4-iodo-2-methyl-1-trityl-1H-imidazole

Cat. No.: B136921
CAS No.: 157255-72-6
M. Wt: 450.3 g/mol
InChI Key: JSDCLDAMUNBJKV-UHFFFAOYSA-N
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Description

4-Iodo-2-methyl-1-trityl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

The synthesis of 4-iodo-2-methyl-1-trityl-1H-imidazole involves several steps:

    Starting Materials: The synthesis begins with the preparation of 2-methyl-1-trityl-1H-imidazole.

    Iodination: The introduction of the iodine atom at the 4-position is achieved through electrophilic iodination. This step typically involves the use of iodine or an iodine-containing reagent such as iodine monochloride in the presence of a suitable catalyst.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in an inert atmosphere, to prevent unwanted side reactions. The temperature and solvent choice are critical factors that influence the yield and purity of the final product.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

4-Iodo-2-methyl-1-trityl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the iodine atom.

    Coupling Reactions: The trityl group can participate in coupling reactions, forming larger, more complex molecules.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Iodo-2-methyl-1-trityl-1H-imidazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-iodo-2-methyl-1-trityl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and trityl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

4-Iodo-2-methyl-1-trityl-1H-imidazole can be compared with other imidazole derivatives, such as:

    4-Iodo-1-tritylimidazole: Similar in structure but lacks the methyl group at the 2-position.

    2-Methyl-1-trityl-1H-imidazole: Lacks the iodine atom at the 4-position.

    4-Iodo-1-methyl-1H-imidazole: Lacks the trityl group.

The presence of the iodine, methyl, and trityl groups in this compound makes it unique, providing distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-iodo-2-methyl-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19IN2/c1-18-25-22(24)17-26(18)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDCLDAMUNBJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449443
Record name 4-iodo-2-methyl-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157255-72-6
Record name 4-iodo-2-methyl-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (13.4 mL, 96.2 mmol) followed by trityl chloride (20.1 g, 72.1 mmol) were added to an ambient temperature solution of 4-iodo-2-methyl-1H-imidazole (ca. 10 g, 48.1 mmol) in methylene chloride (90 mL). After stirring at ambient temperature for 2 days, the reaction mixture was diluted with methylene chloride and washed with water and brine, dried (sodium sulfate) and concentrated in vacuo. Chromatography over silica eluting with 0-15% acetone/methylene chloride afforded the title compound.
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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